Enkephalin, N-cyclo-leu(5)-
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Overview
Description
It is composed of the amino acid sequence Tyr-Gly-Gly-Phe-Leu and is found naturally in the brains of many animals, including humans . This compound is one of the two forms of enkephalin, the other being Met-enkephalin . Enkephalins play a crucial role in regulating nociception, which is the body’s response to painful stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of Leu-enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Leu-enkephalin undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine cross-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Leu-enkephalin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored as a potential therapeutic agent for pain management and other neurological conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Leu-enkephalin exerts its effects by binding to opioid receptors, primarily the μ- and δ-opioid receptors . Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels . This results in the modulation of ion channels and neurotransmitter release, ultimately leading to analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: Another form of enkephalin with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar functions.
Uniqueness
Leu-enkephalin is unique due to its specific amino acid sequence and its preferential binding to δ-opioid receptors . This selectivity makes it particularly useful for studying the role of δ-opioid receptors in pain modulation and other physiological processes .
Properties
CAS No. |
75975-40-5 |
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Molecular Formula |
C28H35N5O6 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-(2-aminoacetyl)iminoacetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1 |
InChI Key |
BEVVTQSRFIWLFS-XWGVYQGASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)CN |
Origin of Product |
United States |
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